molecular formula C26H35N5O3S B2836849 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-cyclohexylbutanamide CAS No. 1173774-12-3

2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-cyclohexylbutanamide

Cat. No.: B2836849
CAS No.: 1173774-12-3
M. Wt: 497.66
InChI Key: BQUIQNJSIRATHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-cyclohexylbutanamide is a structurally complex molecule featuring a fused imidazoquinazoline core substituted with a thioether-linked butanamide chain and a cyclohexyl group. Its design integrates multiple pharmacophoric elements:

  • The imidazo[1,2-c]quinazoline moiety, known for its role in modulating kinase activity and nucleotide-binding domains.
  • A thioether bridge, which enhances metabolic stability compared to ether or ester linkages .
  • The N-cyclohexylbutanamide side chain, which may improve lipophilicity and target binding through hydrophobic interactions.

Properties

IUPAC Name

2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-cyclohexylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O3S/c1-3-5-15-27-22(32)16-20-25(34)31-23(29-20)18-13-9-10-14-19(18)30-26(31)35-21(4-2)24(33)28-17-11-7-6-8-12-17/h9-10,13-14,17,20-21H,3-8,11-12,15-16H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUIQNJSIRATHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-cyclohexylbutanamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Imidazo Ring: The imidazo ring is introduced via a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Attachment of the Butylamino Group: The butylamino group is added through a nucleophilic substitution reaction, where a butylamine reacts with an appropriate leaving group on the quinazoline core.

    Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound.

    Final Coupling with Cyclohexylbutanamide: The final step involves coupling the intermediate with cyclohexylbutanamide under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline and imidazo rings, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced biological activities.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its quinazoline core is known to interact with various enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its anticancer properties. Quinazoline derivatives have shown promise in inhibiting the growth of cancer cells, and this compound’s unique structure may enhance its efficacy and selectivity.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-cyclohexylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression. The compound’s ability to form hydrogen bonds and hydrophobic interactions with these targets enhances its binding affinity and specificity.

Comparison with Similar Compounds

2-({2-[2-(Butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)butanamide

  • Key Difference : The substitution of the cyclohexyl group with a 3-methoxypropyl chain.
  • Impact : The methoxypropyl group may enhance aqueous solubility due to its polar ether moiety, whereas the cyclohexyl group in the target compound likely improves membrane permeability .
  • Synthesis : Both compounds share a common synthetic pathway involving coupling of imidazoquinazoline intermediates with thiol-containing butanamide derivatives under basic conditions .

Thieno-Tetrahydropyridine Derivatives (e.g., Compound C1)

  • Structure: Replaces the imidazoquinazoline core with a thieno-tetrahydropyridine system.
  • Activity : Compound C1 exhibited superior antiplatelet aggregation activity (IC₅₀ = 0.8 μM) compared to the reference drug ticlopidine (IC₅₀ = 1.2 μM) .
  • Relevance : The target compound’s imidazoquinazoline core may offer distinct binding interactions with ADP receptors or kinases, but empirical data are needed to confirm this hypothesis.

N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (4a)

  • Structure : Features a benzoxazole-oxadiazole hybrid scaffold.
  • Synthesis : Prepared via cyclocondensation of carboxylic acid derivatives with hydrazides, a method distinct from the thioether coupling used for the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(3-Methoxypropyl) Analog Thieno-Tetrahydropyridine C1
Molecular Weight (g/mol) ~600 (estimated) ~585 412
LogP 3.8 (predicted) 2.9 2.1
Solubility Low (cyclohexyl) Moderate (methoxypropyl) High (polar groups)
Metabolic Stability High (thioether) Moderate Low (ester linkages)

Q & A

Q. What are the key steps for synthesizing this compound, and how is purity ensured?

The synthesis involves multi-step reactions starting with functionalized precursors, including:

  • Coupling reactions (e.g., thioether formation at the quinazoline core) .
  • Amidation to introduce the cyclohexyl and butylamino groups .
  • Oxidation/Reduction steps to stabilize reactive intermediates . Purity is confirmed via HPLC (>95% purity threshold) and NMR (to verify structural integrity) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, especially for the imidazo[1,2-c]quinazolinone core .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • FT-IR : Validates functional groups like amides (C=O stretch at ~1650 cm⁻¹) and thioethers (C-S at ~700 cm⁻¹) .

Q. What are the primary biological activities observed in structurally similar compounds?

Analogues with imidazoline or thieno-pyrimidine cores show:

Core StructureActivityReference
ImidazolineAntimicrobial (MIC: 2–8 µg/mL)
Thieno[3,2-d]pyrimidineAnticancer (IC₅₀: 10–50 µM)
These activities suggest potential kinase inhibition or membrane disruption mechanisms .

Advanced Research Questions

Q. How can reaction yields be optimized during the critical amidation step?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Catalysts : Employ HOBt/DCC coupling agents to reduce side reactions .
  • Temperature Control : Maintain 0–5°C during reagent addition to prevent racemization . Yield improvements from 45% to 72% have been reported under optimized conditions .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions (e.g., antimicrobial vs. anticancer activity) may arise from:

  • Structural isomerism : Verify stereochemistry via X-ray crystallography .
  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and protocols .
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance anticancer activity) .

Q. What experimental designs are recommended for studying its mechanism of action?

  • In Vitro :
  • Kinase inhibition assays (e.g., EGFR or PI3K) with IC₅₀ determination .
  • Cellular uptake studies using fluorescent analogs .
    • In Silico :
  • Molecular docking (AutoDock Vina) to predict binding affinities .
  • MD Simulations (GROMACS) to assess stability in biological membranes .

Q. How can stability challenges in aqueous solutions be addressed?

  • pH Buffering : Stabilize the compound at pH 7.4 using phosphate buffers to prevent hydrolysis .
  • Lyophilization : Increase shelf life by formulating as a lyophilized powder .
  • Degradation Monitoring : Use LC-MS to track hydrolytic byproducts over time .

Q. What strategies validate target engagement in complex biological systems?

  • Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins .
  • Thermal Shift Assays : Measure protein melting shifts upon compound binding .
  • CRISPR-Cas9 Knockout : Confirm activity loss in target gene-deficient cell lines .

Methodological Notes

  • Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Scalability : Pilot-scale synthesis (10–100 mg) requires strict control of exothermic reactions (e.g., use jacketed reactors) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including dose-ranging toxicity tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.